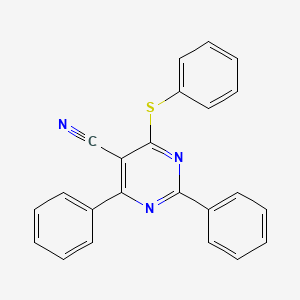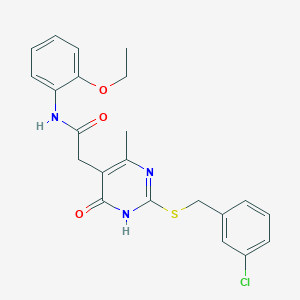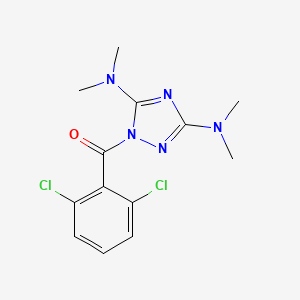
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,6-dichlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,6-dichlorophenyl)methanone, also known as BDMC, is a synthetic compound that has been studied for its potential applications in scientific research. It is a member of the triazole family and is composed of a nitrogen-containing heterocyclic ring and two aromatic rings. BDMC has been found to possess a number of useful properties, including a high degree of solubility in water and a low toxicity profile. Furthermore, it has been demonstrated to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), making it a valuable tool for studying the biochemical and physiological effects of AChE inhibition. In
作用机制
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,6-dichlorophenyl)methanone acts as an inhibitor of AChE, which is responsible for the breakdown of the neurotransmitter acetylcholine. It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapse, which has a variety of effects on the nervous system.
Biochemical and Physiological Effects
The accumulation of acetylcholine in the synapse caused by this compound has a number of effects on the nervous system. It can lead to increased neuronal excitability, increased synaptic transmission, and increased synaptic plasticity. In addition, it has been demonstrated to have a number of beneficial effects, such as improved learning and memory, improved mood and behavior, and improved motor coordination.
Advantages and Limitations for Laboratory Experiments
One of the main advantages of using this compound in laboratory experiments is its low toxicity profile. It has been demonstrated to be non-toxic in a variety of animal models, making it a safe and effective tool for studying the biochemical and physiological effects of AChE inhibition. Furthermore, this compound is highly soluble in water, making it easy to dissolve and use in experiments. However, one of the main limitations of this compound is its relatively short half-life, which can make it difficult to study the long-term effects of AChE inhibition.
未来方向
There are a number of potential future directions for research on (3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,6-dichlorophenyl)methanone. One potential direction is to study its effects on other enzymes, such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). In addition, further research could be done on the effects of this compound on the development of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further research could be done on the potential therapeutic applications of this compound, such as its potential use as a treatment for cognitive impairment.
合成方法
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,6-dichlorophenyl)methanone can be synthesized through a reaction between 5-chloro-2-methyl-1H-1,2,4-triazole and 2,6-dichlorophenylmethanone in the presence of a base. The reaction is typically carried out in an aqueous solution of sodium hydroxide, and the product is isolated by precipitation with aqueous acid. The reaction is relatively simple and can be performed in a laboratory setting with minimal equipment.
科学研究应用
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,6-dichlorophenyl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been demonstrated to be an effective inhibitor of AChE, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. As such, this compound can be used to study the biochemical and physiological effects of AChE inhibition, which is important for understanding the role of acetylcholine in the nervous system. In addition, this compound has been used to study the role of AChE in the development of certain neurological disorders, such as Alzheimer’s disease.
属性
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(2,6-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N5O/c1-18(2)12-16-13(19(3)4)20(17-12)11(21)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUJPBAOFRTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


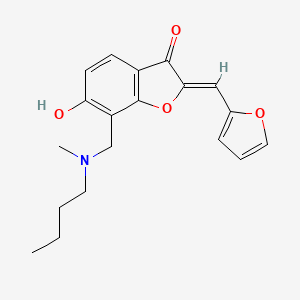
![(Z)-2-chloro-N-(3,5,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2902578.png)
![Diethyl 2-[2-(1-benzyl-4-piperidinylidene)hydrazino]-6-hydroxy-3,5-pyridinedicarboxylate](/img/structure/B2902579.png)
![ethyl 3-carbamoyl-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2902582.png)
![3-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2902583.png)
![2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2902586.png)
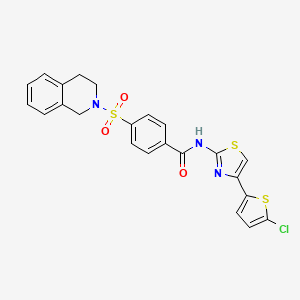
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2902588.png)
![2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2902592.png)
